

sapanisertib OSI-027 cytotoxic effects lymphoid neoplasms

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Compound Focus: Sapanisertib

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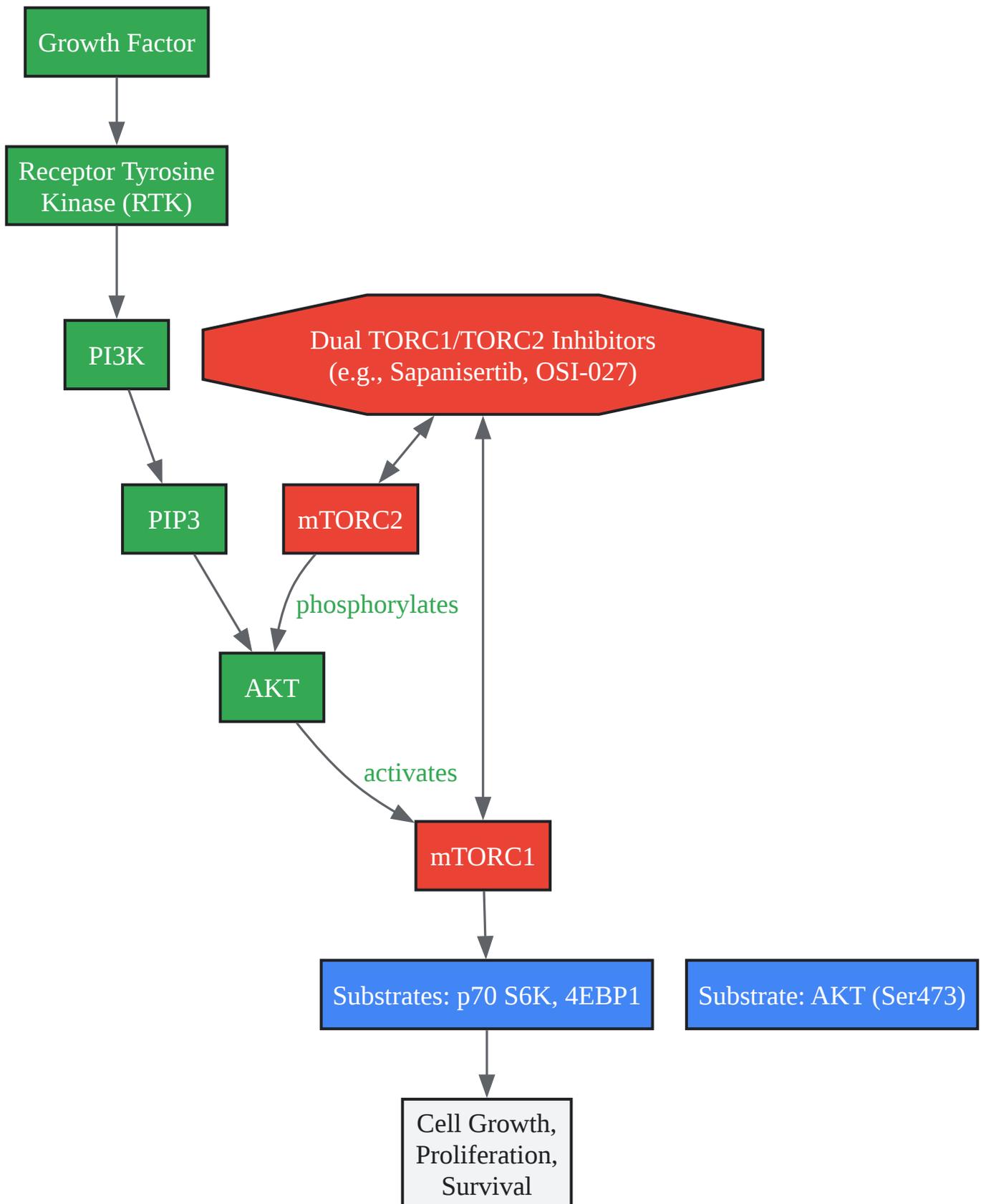
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Mechanism of Action and Preclinical Evidence

Both **Sapanisertib** (also known as MLN0128 or TAK-228) and OSI-027 are **dual TORC1/TORC2 inhibitors**. This dual inhibition is important because it mitigates the feedback activation of AKT that can cause resistance to first-generation mTOR inhibitors that only target TORC1 [1].

The diagram below illustrates the mechanism of these dual inhibitors within the PI3K/AKT/mTOR signaling pathway.



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The available literature highlights the following points:

- **OSI-027**: A study cited across the search results concluded that across a series of lymphoid neoplasms, **acute lymphoblastic leukemia (ALL) was the most sensitive** to OSI-027. Furthermore, it exhibited greater cytotoxic effects than rapamycin (a first-generation inhibitor) in primary samples of various lymphoid neoplasms treated ex vivo [2] [3] [1].
- **Sapanisertib**: Preclinical studies also showed that **Sapanisertib** had greater cytotoxic effects than rapamycin in multiple human ALL cell lines and in clinical ALL samples treated ex vivo [2] [3]. It also inhibited growth in a mouse model of BCR-ABL-positive ALL and several human ALL cell line xenografts in vivo [2].

Clinical Development Status

The clinical translation of these preclinical findings, particularly for **Sapanisertib**, has shown limitations.

Agent	Class	Key Preclinical Finding in Lymphoid Neoplasms	Reported Clinical Efficacy
Sapanisertib	Dual TORC1/TORC2 inhibitor	Greater cytotoxicity than rapamycin in ALL samples and cell lines [2] [3]	Limited efficacy as single agent in relapsed/refractory ALL; good safety profile [2] [3]
OSI-027	Dual TORC1/TORC2 inhibitor	ALL was the most sensitive lymphoid neoplasm in preclinical models [2] [1]	No recent clinical trial data found in the provided search results

A Phase II study of **Sapanisertib** monotherapy in patients with relapsed/refractory ALL concluded that while the drug had a good safety profile, it demonstrated **limited target inhibition or efficacy as a single agent**. The best response among 16 patients was stable disease in only two individuals [2] [3].

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